molecular formula C8H12ClN3 B594164 (4-Chloro-5-methyl-pyrimidin-2-yl)-isopropyl-amine CAS No. 1289388-02-8

(4-Chloro-5-methyl-pyrimidin-2-yl)-isopropyl-amine

Cat. No.: B594164
CAS No.: 1289388-02-8
M. Wt: 185.655
InChI Key: OEHPPFIDFUHWAI-UHFFFAOYSA-N
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Description

(4-Chloro-5-methyl-pyrimidin-2-yl)-isopropyl-amine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, is characterized by the presence of a chloro group at the 4th position, a methyl group at the 5th position, and an isopropylamine group at the 2nd position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-5-methyl-pyrimidin-2-yl)-isopropyl-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-5-methylpyrimidine and isopropylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.

    Procedure: The 4-chloro-5-methylpyrimidine is dissolved in the solvent, and isopropylamine is added dropwise. The mixture is then heated under reflux for several hours. After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-5-methyl-pyrimidin-2-yl)-isopropyl-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide, thiourea, or sodium alkoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of new pyrimidine derivatives with different functional groups.

    Oxidation: Formation of pyrimidine N-oxides.

    Reduction: Formation of secondary or tertiary amines.

Scientific Research Applications

(4-Chloro-5-methyl-pyrimidin-2-yl)-isopropyl-amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor antagonists.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of (4-Chloro-5-methyl-pyrimidin-2-yl)-isopropyl-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and isopropylamine groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-yl-amine hydrochloride
  • (4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-3-yl-amine hydrochloride

Uniqueness

(4-Chloro-5-methyl-pyrimidin-2-yl)-isopropyl-amine is unique due to the presence of the isopropylamine group, which can impart different physicochemical properties and biological activities compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

IUPAC Name

4-chloro-5-methyl-N-propan-2-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3/c1-5(2)11-8-10-4-6(3)7(9)12-8/h4-5H,1-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHPPFIDFUHWAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Cl)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693801
Record name 4-Chloro-5-methyl-N-(propan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289388-02-8
Record name 4-Chloro-5-methyl-N-(propan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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